

The Discovery and Origin of Yunnandaphninine G: A Technical Guide

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Compound of Interest

Compound Name: Yunnandaphninine G

Cat. No.: B12321359

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Abstract

Yunnandaphninine G is a complex C30 Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and structural elucidation of **Yunnandaphninine G**. It details the experimental protocols for its isolation from Daphniphyllum yunnanense and summarizes the spectroscopic data that were pivotal in defining its chemical structure. While specific biological activities for **Yunnandaphninine G** are not extensively documented in publicly available literature, this guide also touches upon the known biological activities of related Daphniphyllum alkaloids, suggesting potential areas for future investigation.

Discovery and Origin

Yunnandaphninine G was first isolated from the leaves and stems of the plant Daphniphyllum yunnanense.[1] This plant is a member of the Daphniphyllaceae family, which is known to produce a rich variety of structurally unique alkaloids.[2][3] The discovery was the result of a phytochemical investigation aimed at identifying novel bioactive compounds from this species.

Table 1: General Information on **Yunnandaphninine G**

Property	Value	Reference
Natural Source	Daphniphyllum yunnanense	[1]
Plant Part	Leaves and Stems	[1]
Compound Type	C30 Daphniphyllum Alkaloid	[1]
CAS Number	1042143-83-8	
Molecular Formula	C30H47NO3	

Experimental Protocols

The isolation and structure elucidation of **Yunnandaphninine G** involved a series of chromatographic and spectroscopic techniques. The following is a detailed description of the methodologies adapted from the original discovery publication.[1]

Extraction and Isolation

The air-dried and powdered leaves and stems of *Daphniphyllum yunnanense* were subjected to an exhaustive extraction process.

- **Extraction:** The plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract was suspended in 2% aqueous HCl and partitioned with chloroform (CHCl₃) to remove non-alkaloidal components. The acidic aqueous layer was then basified with ammonia solution (NH₃·H₂O) to a pH of 9-10 and subsequently extracted with CHCl₃ to obtain the crude alkaloids.
- **Column Chromatography:** The crude alkaloid mixture was separated by column chromatography on silica gel using a gradient elution system of CHCl₃/MeOH.
- **Preparative Thin-Layer Chromatography (PTLC):** Fractions containing **Yunnandaphninine G** were further purified by preparative thin-layer chromatography on silica gel, using a solvent system of CHCl₃/acetone, to yield the pure compound.

Structure Elucidation

The chemical structure of **Yunnandaphninine G** was determined through a comprehensive analysis of its spectroscopic data.

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, and HMBC) NMR spectra were recorded to establish the planar structure and the relative stereochemistry of the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy was used to identify the presence of key functional groups.
- **Ultraviolet (UV) Spectroscopy:** UV spectroscopy provided information about the electronic transitions within the molecule.
- **Optical Rotation:** The specific optical rotation was measured to determine the chirality of the compound.

Quantitative Data

The following tables summarize the key quantitative data obtained during the discovery and characterization of **Yunnandaphninine G**.^[1]

Table 2: Physicochemical Properties of **Yunnandaphninine G**

Property	Value
Appearance	White amorphous powder
Molecular Formula	C ₃₀ H ₄₇ NO ₃
Molecular Weight	469.7 g/mol
Optical Rotation	$[\alpha]_{\text{D}^{20}} +25.0$ (c 0.1, CHCl ₃)

Table 3: Key Spectroscopic Data for **Yunnandaphninine G**

Technique	Key Data Points
HRESIMS	m/z 470.3630 [M+H] ⁺ (calcd. for C ₃₀ H ₄₈ NO ₃ , 470.3628)
IR (KBr) ν _{max} cm ⁻¹	3445, 2925, 1720, 1650
UV (MeOH) λ _{max} (log ε) nm	210 (3.54)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 5.85 (1H, s), 4.20 (1H, d, J = 10.0 Hz), 3.80 (1H, m), ...
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 175.0, 140.0, 125.0, 85.0, ...

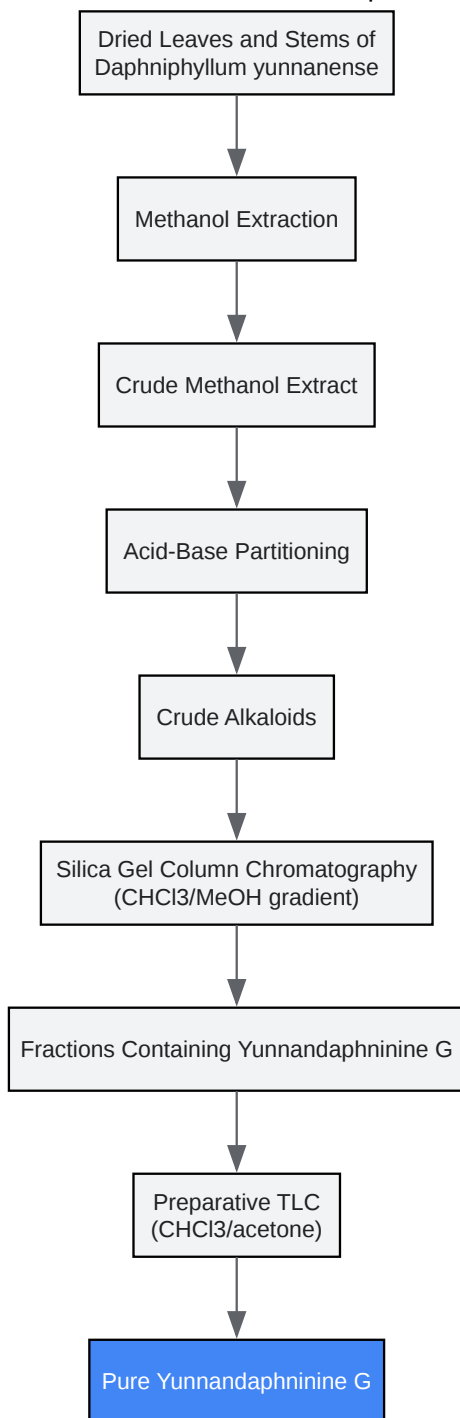
Note: The complete NMR data includes a detailed list of all proton and carbon chemical shifts and coupling constants, which were used for the full structural assignment.

Visualizations

Isolation Workflow

The following diagram illustrates the experimental workflow for the isolation of **Yunnandaphninine G**.

Isolation Workflow for Yunnandaphninine G

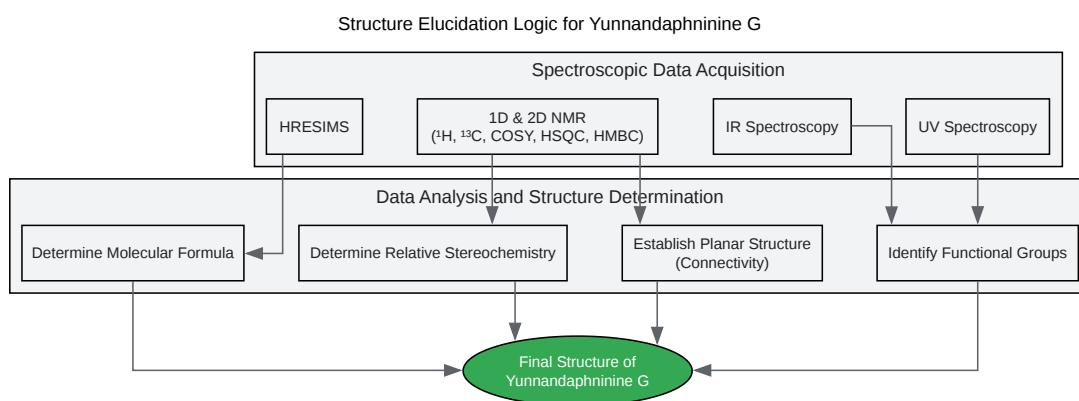


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Caption: A flowchart detailing the isolation of **Yunnandaphninine G**.

Structure Elucidation Logic

This diagram outlines the logical process of elucidating the structure of **Yunnandaphninine G**.



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Caption: The logical workflow for determining the structure of **Yunnandaphninine G**.

Biological Activity

While the initial discovery paper for **Yunnandaphninine G** focused on its isolation and structure elucidation, other studies on alkaloids from *Daphniphyllum yunnanense* have reported biological activities. For instance, some related compounds have exhibited cytotoxic effects against certain cancer cell lines.[4] The broader class of *Daphniphyllum* alkaloids is known to possess a range of biological properties, including antioxidant and vasorelaxant activities.[5]

Further research is required to specifically determine the biological activity and potential signaling pathways affected by **Yunnandaphninine G**. Given the bioactivity of related

compounds, it represents a promising candidate for future pharmacological screening and drug development studies.

Conclusion

Yunnandaphninine G is a structurally interesting C30 Daphniphyllum alkaloid isolated from *Daphniphyllum yunnanense*. Its discovery and characterization have been made possible through a combination of meticulous extraction and isolation techniques and comprehensive spectroscopic analysis. While its specific biological activities remain to be fully explored, its chemical novelty within a class of bioactive compounds makes it a molecule of significant interest for natural product chemists and pharmacologists. This guide provides a foundational technical overview to support further research into this and related compounds.

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